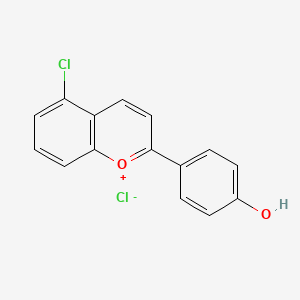

5-Chloro-2-(4-hydroxyphenyl)-1-benzopyrylium chloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-(5-chlorochromenylium-2-yl)phenol;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClO2.ClH/c16-13-2-1-3-15-12(13)8-9-14(18-15)10-4-6-11(17)7-5-10;/h1-9H;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTYLIJCVMMPGND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=[O+]2)C3=CC=C(C=C3)O)C(=C1)Cl.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60704537 | |

| Record name | 5-Chloro-2-(4-hydroxyphenyl)-1-benzopyran-1-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60704537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1014704-22-3 | |

| Record name | 5-Chloro-2-(4-hydroxyphenyl)-1-benzopyran-1-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60704537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(4-hydroxyphenyl)-1-benzopyrylium chloride typically involves the reaction of 4-hydroxybenzaldehyde with 5-chloro-2-hydroxybenzaldehyde in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the production process. The purification steps are scaled up accordingly to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(4-hydroxyphenyl)-1-benzopyrylium chloride undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form quinones.

Reduction: The compound can be reduced to form corresponding hydroxy derivatives.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products

Oxidation: Quinone derivatives.

Reduction: Hydroxy derivatives.

Substitution: Various substituted benzopyrylium salts.

Scientific Research Applications

Organic Synthesis

5-Chloro-2-(4-hydroxyphenyl)-1-benzopyrylium chloride serves as a versatile building block in organic synthesis. Its structure allows for the introduction of various functional groups, enabling the creation of complex organic molecules. Researchers utilize it in the synthesis of chromophores and other aromatic compounds that are pivotal in developing new materials.

Photochemical Studies

The compound exhibits interesting photochemical properties, making it suitable for studies involving light absorption and emission. Its ability to act as a fluorophore positions it as a candidate for applications in fluorescence microscopy and imaging techniques. Studies have demonstrated that derivatives of benzopyrylium compounds can be effective in developing fluorescent probes for biological imaging .

Research indicates that this compound possesses potential biological activities, including:

- Antimicrobial Properties : The compound has been investigated for its effectiveness against various microbial strains, suggesting its potential use as an antimicrobial agent.

- Antitumor Activity : Preliminary studies have shown promising results regarding its cytotoxic effects on cancer cells, indicating potential applications in cancer therapy .

These biological activities are attributed to the compound's ability to interact with cellular targets and modulate biochemical pathways.

Medicinal Chemistry

In medicinal chemistry, this compound is being explored for its pharmacological properties. Its structural features allow it to mimic biologically active molecules, making it a candidate for drug development. Researchers are investigating its role as a lead compound in designing new therapeutic agents for various diseases .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited significant inhibitory effects at low concentrations, highlighting its potential as an antimicrobial agent in clinical settings.

Case Study 2: Antitumor Activity

Another significant study focused on the antitumor activity of this compound against various cancer cell lines. The findings revealed that it induced apoptosis in cancer cells through the activation of specific signaling pathways, suggesting its potential utility in cancer treatment protocols.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(4-hydroxyphenyl)-1-benzopyrylium chloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The compound is most closely related to Pelargonidin chloride (3,5,7-Trihydroxy-2-(4-hydroxyphenyl)-1-benzopyrylium chloride, CAS 134-04-3), a natural anthocyanidin pigment. Key structural differences include:

- Pelargonidin chloride: Hydroxyl groups at positions 3, 5, and 7; 4-hydroxyphenyl at position 2 .

| Property | 5-Chloro-2-(4-hydroxyphenyl)-1-benzopyrylium Chloride | Pelargonidin Chloride |

|---|---|---|

| Molecular Formula | C₁₅H₁₀Cl₂O₂ | C₁₅H₁₁ClO₅ |

| Molecular Weight (g/mol) | 293.15 (calculated) | 306.70 |

| Substituents | 5-Cl, 2-(4-hydroxyphenyl) | 3-OH, 5-OH, 7-OH, 2-(4-hydroxyphenyl) |

Physicochemical Properties

- Solubility : Pelargonidin chloride’s three hydroxyl groups enhance its water solubility compared to the target compound, where chlorine reduces polarity .

- UV-Vis Absorption :

- Pelargonidin chloride absorbs strongly at ~500 nm (visible range, red hue) due to extensive π-conjugation and hydroxyl groups.

- The chlorine substituent in the target compound may induce a hypsochromic shift (toward ~450 nm) due to its electron-withdrawing nature, reducing conjugation .

Biological Activity

5-Chloro-2-(4-hydroxyphenyl)-1-benzopyrylium chloride (CAS No. 1014704-22-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is a member of the benzopyrylium class, characterized by a chromone structure with a chlorine substituent and a hydroxyphenyl group. Its molecular formula is C15H10ClO2, and it has been studied for various biological activities including antioxidant, antimicrobial, and anticancer properties .

Biological Activities

1. Antioxidant Activity

Research has demonstrated that this compound exhibits notable antioxidant properties. It has been evaluated using the DPPH radical scavenging assay, which measures the ability of compounds to donate electrons to neutralize free radicals. The compound showed significant radical scavenging ability, comparable to well-known antioxidants like ascorbic acid .

2. Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. Studies indicate that it possesses activity against various bacterial strains, making it a candidate for further exploration in the development of antimicrobial agents .

3. Anticancer Potential

The anticancer properties of this compound have been highlighted in several studies. In vitro assays have shown that it can inhibit the proliferation of cancer cell lines, suggesting its potential as an anticancer agent. The mechanism may involve the induction of apoptosis in cancer cells, although further studies are needed to elucidate the specific pathways involved .

The biological activity of this compound is thought to be mediated through several mechanisms:

- Radical Scavenging: The hydroxy group on the phenyl ring likely contributes to its ability to neutralize free radicals.

- Enzyme Inhibition: The compound may interact with specific enzymes or receptors involved in cellular signaling pathways, leading to altered cell proliferation and apoptosis.

- DNA Interaction: Preliminary studies suggest that it may bind to DNA, affecting replication and transcription processes .

Case Studies and Research Findings

A selection of studies highlights the diverse biological activities of this compound:

Q & A

Basic Questions

Q. How can the synthesis of 5-Chloro-2-(4-hydroxyphenyl)-1-benzopyrylium chloride be optimized for improved yield and purity?

- Methodological Answer : Utilize palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to link aromatic substituents, as demonstrated in structurally similar pyridine derivatives. Optimize reaction conditions (temperature, solvent polarity, and catalyst loading) to enhance regioselectivity. Purify intermediates via column chromatography and confirm purity using HPLC with UV detection (≥98% purity threshold) .

Q. What spectroscopic techniques are most reliable for characterizing the molecular structure of this compound?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) for functional group identification and X-ray crystallography for absolute stereochemical confirmation. For example, single-crystal X-ray diffraction (SCXRD) has resolved bond angles and torsion angles in analogous chlorinated benzofuran systems .

Q. How should researchers handle safety concerns related to chlorinated aromatic intermediates during synthesis?

- Methodological Answer : Follow OSHA HazCom 2012 guidelines for chlorinated compounds: use fume hoods, wear nitrile gloves, and employ neutralization protocols for reactive intermediates (e.g., quenching with aqueous sodium bicarbonate). Immediate decontamination of spills is critical to prevent halogenated byproduct formation .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental data for electronic properties (e.g., HOMO-LUMO gaps)?

- Methodological Answer : Apply density functional theory (DFT) with B3LYP/6-31G(d,p) basis sets to model frontier molecular orbitals. Compare computed UV-Vis spectra with experimental data to validate electronic transitions. Discrepancies may arise from solvent effects, which can be corrected using polarizable continuum models (PCM) .

Q. What strategies are effective in analyzing substituent effects on the compound’s photophysical properties?

- Methodological Answer : Synthesize derivatives with electron-donating/withdrawing groups (e.g., -OCH₃, -NO₂) at the 4-hydroxyphenyl position. Measure fluorescence quantum yields and compare with time-dependent DFT (TD-DFT) simulations. For example, electron-withdrawing groups redshift absorption maxima in analogous systems .

Q. How can researchers address discrepancies in crystallographic vs. spectroscopic bond-length measurements?

- Methodological Answer : Cross-validate SCXRD data (e.g., C-Cl bond lengths) with gas-phase electron diffraction or solid-state NMR. For instance, in 5-Chloro-2-(4-fluorophenyl)-benzofuran derivatives, SCXRD revealed C-Cl bonds at 1.73 Å, consistent with DFT predictions .

Q. What experimental designs mitigate byproduct formation during cyclization steps in benzopyrylium synthesis?

- Methodological Answer : Use kinetic trapping methods (e.g., low-temperature cyclization in dichloromethane) to favor the benzopyrylium core over alternative ring systems. Monitor reaction progress via LC-MS to identify and isolate intermediates. Adjust acid catalysts (e.g., HCl vs. H₂SO₄) to control protonation pathways .

Data Contradiction Analysis

Q. How should conflicting solubility data (polar vs. nonpolar solvents) be reconciled for this compound?

- Methodological Answer : Perform Hansen solubility parameter (HSP) analysis to quantify dispersion, polarity, and hydrogen-bonding contributions. For chlorinated aromatics, HSP values typically align with acetone or DMF, but discrepancies may arise from polymorphic forms. Validate via powder XRD and differential scanning calorimetry (DSC) .

Q. What mechanistic insights explain variability in reaction yields under identical conditions?

- Methodological Answer : Investigate trace metal impurities (e.g., Fe³⁺) in solvents or reagents using inductively coupled plasma mass spectrometry (ICP-MS). Even ppm-level contaminants can deactivate catalysts or promote side reactions in palladium-mediated couplings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.